![molecular formula C6H13NO3 B3109397 2-[(4-Hydroxybutyl)amino]acetic acid CAS No. 172494-27-8](/img/structure/B3109397.png)
2-[(4-Hydroxybutyl)amino]acetic acid
Vue d'ensemble
Description
2-[(4-Hydroxybutyl)amino]acetic acid, also known as (4-Hydroxybutyl)glycine, is a chemical compound with the molecular formula C6H13NO3 . It is an important moiety of butirosin, an aminoglycoside antibiotic .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a subsequent stereoselective transamination . Another method involves the amidomalonate synthesis, which is a variation of the malonic ester synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a total of 33 bonds. There are 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aromatic), 2 hydroxyl groups, and 1 primary alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 307.6±27.0 °C, a predicted density of 1.145±0.06 g/cm3, and a predicted pKa of 2.34±0.10 . Like other amino acids, it is likely to be colorless, crystalline solid, and soluble in water .Applications De Recherche Scientifique
1. Microbial Polymer Production
Van Aalst-van Leeuwen et al. (1997) studied the behavior of microorganisms under varying substrate conditions, focusing on the accumulation of storage polymers like poly(beta-hydroxybutyrate) in Paracoccus pantotrophus. This research is significant in understanding microbial responses to environmental changes, particularly in wastewater treatment processes (Van Aalst-van Leeuwen et al., 1997).
2. Biopolymer Synthesis
Frisch et al. (1996) synthesized heterobifunctional reagents, including derivatives of 2-[(4-Hydroxybutyl)amino]acetic acid, for coupling peptides to liposomes. This has implications in the field of synthetic vaccination formulations, impacting the development of novel immunization strategies (Frisch et al., 1996).
3. Metabolic Engineering for Bioplastics
Nguyen & Lee (2021) explored the biosynthesis of 4-Hydroxybutyric acid, a precursor for bioplastics production, in engineered Methylosinus trichosporium OB3b. This study offers strategies for synthesizing polyhydroxyalkanoates from methane, a breakthrough in sustainable plastic production (Nguyen & Lee, 2021).
4. Enzymatic Production of Amino Acids
Research by Wei Dongzhi (2011) focused on the enantioselective hydrolysis of N-phenylacetyl-2-amino-4-phenylbutyric using penicillin G acylase, contributing to the efficient synthesis of certain amino acids, important for pharmaceutical and biotechnological applications (Wei Dongzhi, 2011).
5. Novel Amino Acids Synthesis
Trofimov et al. (2007) synthesized a new family of unnatural amino acids, expanding the potential for novel drug development and biotechnological applications. These amino acids could have unique properties due to their unusual structures (Trofimov et al., 2007).
6. Biopolymer Production Enhancement
Kimura et al. (2008) investigated the effective microbial production of copolyesters of hydroxybutyrate units, demonstrating significant advancements in the field of biodegradable and biocompatible polymer production for medical and industrial applications (Kimura et al., 2008).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that amines can react with carboxylic acids to form amides . This reaction could potentially influence the function of proteins or other biological molecules in the body.
Biochemical Pathways
The compound could potentially be involved in amino acid biosynthesis or fatty acid biosynthesis, given its structural similarity to amino acids and fatty acids .
Result of Action
The molecular and cellular effects of 2-[(4-Hydroxybutyl)amino]acetic acid’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Propriétés
IUPAC Name |
2-(4-hydroxybutylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-4-2-1-3-7-5-6(9)10/h7-8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMLCZPKTGULRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





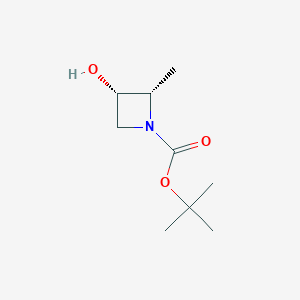

![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)

![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)
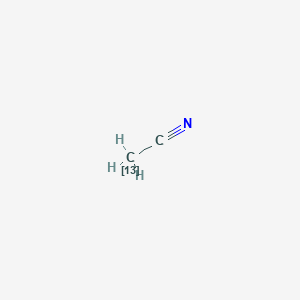

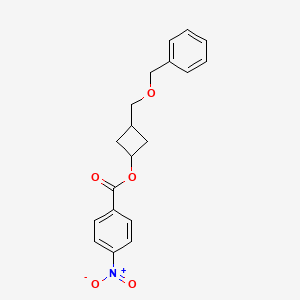
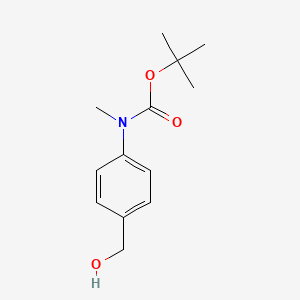
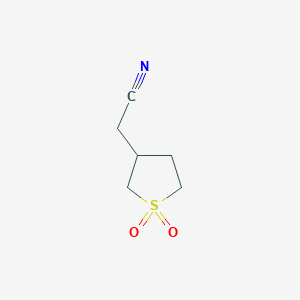
![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)
![(5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B3109414.png)